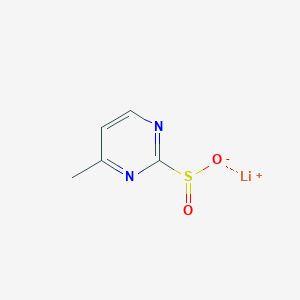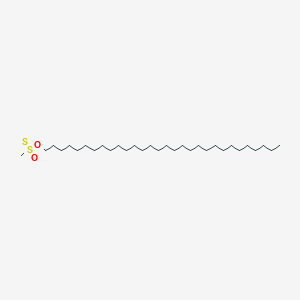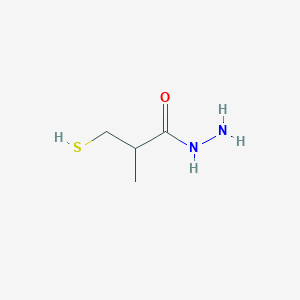
sodium;1,1-dioxo-4-phenyl-1λ6,2,4-benzothiadiazin-2-id-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;1,1-dioxo-4-phenyl-1λ6,2,4-benzothiadiazin-2-id-3-one is a compound belonging to the class of benzothiadiazines. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The structure of this compound includes a benzothiadiazine ring with a phenyl group attached, making it a versatile scaffold for various chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1,1-dioxo-4-phenyl-1λ6,2,4-benzothiadiazin-2-id-3-one typically involves the reaction of appropriate benzothiadiazine precursors with phenyl groups under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sodium hydroxide or potassium carbonate . The reaction is usually carried out at temperatures ranging from 50°C to 100°C, depending on the specific reagents and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;1,1-dioxo-4-phenyl-1λ6,2,4-benzothiadiazin-2-id-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Sodium;1,1-dioxo-4-phenyl-1λ6,2,4-benzothiadiazin-2-id-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of sodium;1,1-dioxo-4-phenyl-1λ6,2,4-benzothiadiazin-2-id-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
4H-1,2,4-Benzothiadiazine-1,1-dioxide: Investigated for its antimicrobial and antiviral activities.
Uniqueness
Sodium;1,1-dioxo-4-phenyl-1λ6,2,4-benzothiadiazin-2-id-3-one stands out due to its unique combination of a benzothiadiazine ring with a phenyl group, which enhances its pharmacological profile and makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C13H9N2NaO3S |
|---|---|
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
sodium;1,1-dioxo-4-phenyl-1λ6,2,4-benzothiadiazin-2-id-3-one |
InChI |
InChI=1S/C13H10N2O3S.Na/c16-13-14-19(17,18)12-9-5-4-8-11(12)15(13)10-6-2-1-3-7-10;/h1-9H,(H,14,16);/q;+1/p-1 |
Clé InChI |
DTJHIVJBKYRVIV-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3S(=O)(=O)[N-]C2=O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


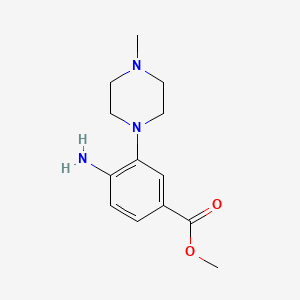
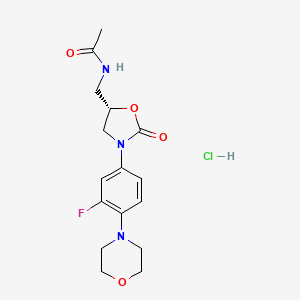
![4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid](/img/structure/B12841337.png)
